Cas no 1214382-05-4 (3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde)

3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde
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- Inchi: 1S/C14H8F4O/c15-12-3-1-2-9(6-12)13-7-11(14(16,17)18)5-4-10(13)8-19/h1-8H
- InChI Key: DASBBNCUACJGQV-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C=O)=C(C=1)C1C=CC=C(C=1)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 315
- Topological Polar Surface Area: 17.1
- XLogP3: 4
3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011002097-250mg |
3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde |
1214382-05-4 | 97% | 250mg |
$499.20 | 2023-09-04 | |
Alichem | A011002097-500mg |
3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde |
1214382-05-4 | 97% | 500mg |
$782.40 | 2023-09-04 | |
Alichem | A011002097-1g |
3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde |
1214382-05-4 | 97% | 1g |
$1549.60 | 2023-09-04 |
3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde Related Literature
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
Additional information on 3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde
3'-Fluoro-5-(Trifluoromethyl)Biphenyl-2-Carboxaldehyde: A Comprehensive Overview
The compound 3'-Fluoro-5-(Trifluoromethyl)Biphenyl-2-Carboxaldehyde, identified by the CAS number 1214382-05-4, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of biphenyl carboxaldehydes, which are known for their unique electronic properties and structural versatility. The presence of the fluoro and trifluoromethyl groups in its structure imparts distinct chemical reactivity and physical properties, making it a valuable substrate for various synthetic transformations.
Recent advancements in synthetic chemistry have enabled the precise control of regioselectivity and stereoselectivity in the synthesis of such complex molecules. For instance, researchers have employed transition metal-catalyzed cross-coupling reactions to efficiently construct the biphenyl core of this compound. The integration of these techniques has not only improved the yield but also reduced the environmental footprint of its production process. Furthermore, computational chemistry tools, such as density functional theory (DFT), have been instrumental in predicting the electronic properties and reactivity of this compound, aiding in its optimization for specific applications.
The structural features of 3'-Fluoro-5-(Trifluoromethyl)Biphenyl-2-Carboxaldehyde make it an attractive candidate for use in drug discovery programs. The aldehyde group at position 2 provides a reactive site for further functionalization, while the electron-withdrawing trifluoromethyl group enhances the molecule's stability and bioavailability. Recent studies have demonstrated its potential as a lead compound in anti-cancer drug development, where it has shown promising activity against various cancer cell lines. Additionally, its ability to modulate key cellular pathways makes it a valuable tool in understanding disease mechanisms at a molecular level.
In the realm of materials science, this compound has found applications as a precursor for advanced materials such as organic semiconductors and optoelectronic devices. The biphenyl system contributes to its planar structure, which is essential for efficient charge transport properties. Researchers have utilized this compound to synthesize novel materials with tailored electronic characteristics, paving the way for next-generation electronic devices. Moreover, its compatibility with existing fabrication techniques has further enhanced its utility in this field.
The synthesis of 3'-Fluoro-5-(Trifluoromethyl)Biphenyl-2-Carboxaldehyde typically involves a multi-step process that includes Friedel-Crafts alkylation, Suzuki-Miyaura coupling, and oxidation reactions. Recent innovations in catalytic systems have significantly streamlined these processes, reducing reaction times and improving product purity. For example, the use of palladium catalysts with ligands that enhance selectivity has been reported to improve yields in cross-coupling reactions. These advancements underscore the importance of continuous research in developing efficient synthetic methodologies for complex organic molecules.
In terms of pharmacokinetics and toxicity profiles, preliminary studies indicate that this compound exhibits moderate solubility in physiological fluids and demonstrates low toxicity at therapeutic concentrations. However, further studies are required to fully characterize its pharmacokinetic properties and long-term safety profile. Regulatory agencies emphasize the importance of thorough preclinical testing to ensure that such compounds meet safety standards before advancing to clinical trials.
The environmental impact of manufacturing processes involving this compound has also garnered attention from researchers and regulatory bodies alike. Efforts are being made to develop greener synthesis routes that minimize waste generation and reduce energy consumption. For instance, solvent-free reaction conditions and biocatalytic methods are being explored as sustainable alternatives to traditional synthetic approaches.
In conclusion, 3'-Fluoro-5-(Trifluoromethyl)Biphenyl-2-Carboxaldehyde represents a versatile platform for exploring new chemical entities with potential applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to push the boundaries of modern chemistry. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future advancements in science and technology.
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